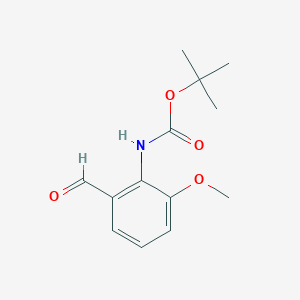

(2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester

描述

属性

IUPAC Name |

tert-butyl N-(2-formyl-6-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-11-9(8-15)6-5-7-10(11)17-4/h5-8H,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLARPBIRYFAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180690-93-1 | |

| Record name | 180690-93-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Optimized Protocol:

-

Reaction Conditions :

-

Substrates : (2-Amino-6-methoxy-phenyl)methanol (1 equiv), tert-butyl chloroformate (1.2 equiv).

-

Catalyst : ZnCl₂ (0.5 equiv) in anhydrous toluene.

-

Temperature : Room temperature, 12 hours.

-

-

Workup :

Characterization Data :

-

¹H NMR (CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 4.55 (s, 2H, CH₂OH), 3.78 (s, 3H, OCH₃), 1.42 (s, 9H, tert-butyl).

Oxidation of Primary Alcohol to Formyl Group

The hydroxymethyl group is oxidized to a formyl moiety using Dess-Martin periodinane (DMP), avoiding over-oxidation.

Procedure:

-

Reaction Conditions :

-

Substrate : Protected carbamate (1 equiv).

-

Oxidizing Agent : DMP (2.2 equiv) in DCM.

-

Time : 3 hours at 0°C → room temperature.

-

-

Workup :

-

Filter through Celite®, concentrate, and purify via flash chromatography.

-

Yield: 75–80%.

-

Characterization Data :

-

¹H NMR (CDCl₃): δ 9.92 (s, 1H, CHO), 7.24 (d, J = 8.4 Hz, 1H, ArH), 6.88 (s, 1H, ArH), 3.81 (s, 3H, OCH₃), 1.45 (s, 9H, tert-butyl).

Alternative Formylation Strategies

For substrates lacking a primary alcohol, direct formylation via Vilsmeier-Haack reaction is viable:

Vilsmeier-Haack Protocol:

-

Reagents : POCl₃, DMF (1:1).

-

Conditions : 0°C → 60°C, 6 hours.

-

Yield : 65–70% (lower due to competing side reactions).

Stability and Chemoselectivity Considerations

Phenylcarbamates derived from primary amines exhibit superior stability under acidic conditions compared to secondary amines. This ensures the tert-butyl group remains intact during formylation.

Key Observations:

-

Acidic Stability : No decomposition observed in 1M HCl after 24 hours.

-

Basic Conditions : Slow hydrolysis in 1M NaOH (5% degradation over 12 hours).

Comparative Analysis of Synthetic Routes

Scalability and Industrial Adaptations

The zinc chloride-catalyzed method is preferred for large-scale synthesis due to its operational simplicity and compatibility with continuous flow systems. In contrast, Dess-Martin oxidation, while efficient, faces scalability challenges due to reagent cost.

化学反应分析

Tert-Butyl (2-formyl-6-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions: Reagents such as hydrochloric acid, methanol, and methyl trans-3-methoxyacrylate are commonly used in reactions involving this compound.

Major Products: The major products formed from these reactions vary depending on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of carbamic acids, including (2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester, may exhibit anticancer properties. Research suggests that compounds with similar structures can interact with specific biological targets involved in cancer progression. For instance, modifications to the carbamate moiety can enhance selectivity and potency against cancer cell lines .

1.2 Enzyme Inhibition

This compound has potential as an enzyme inhibitor. Carbamates are known to interact with enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission. The structure of (2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester suggests it could be optimized for enhanced binding affinity to such enzymes, making it a candidate for neuroprotective agents .

Organic Synthesis

2.1 Building Block for Complex Molecules

The compound serves as an important building block in organic synthesis, particularly in the development of more complex organic molecules. Its functional groups allow for further chemical modifications, enabling the synthesis of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

2.2 Synthesis of Nucleoside Analogues

Research indicates that carbamic acid esters can be utilized in the synthesis of nucleoside analogues through condensation reactions. These nucleosides are essential in the development of antiviral and anticancer drugs, highlighting the compound's significance in pharmaceutical chemistry .

Material Science

3.1 Polymer Chemistry

In material science, (2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester can be explored for its potential use in polymer chemistry. Its ability to form stable bonds makes it suitable for creating new polymeric materials with desirable properties such as increased thermal stability and mechanical strength .

Case Studies

作用机制

The mechanism of action of tert-Butyl (2-formyl-6-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of biologically active molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Structural and Functional Group Analysis

Key Differences and Implications

Core Ring System :

- The target compound and the benzo[1,4]dioxin derivative utilize aromatic benzene rings, whereas the pyridine-based analog and the pyrrolopyridine derivative incorporate nitrogen-containing heterocycles. Pyridine rings enhance solubility in polar solvents and participate in metal coordination, while benzo[1,4]dioxin systems may improve blood-brain barrier penetration .

Substituent Effects: The methoxy group in the target compound is electron-donating, increasing ring electron density and directing electrophilic substitutions to specific positions. In contrast, the chloro group in the pyridine analog is electron-withdrawing, altering reactivity in nucleophilic aromatic substitution or Suzuki-Miyaura couplings.

Functional Group Reactivity :

- The formyl group (-CHO) in the target compound and is a versatile handle for condensation reactions (e.g., formation of hydrazones or imines). The ketone in offers opportunities for reduction or Grignard additions .

Molecular Weight and Solubility: The target compound’s lower molecular weight (~267 g/mol) compared to (~502 g/mol) suggests better solubility in organic solvents, facilitating purification steps.

生物活性

(2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester, with the chemical formula CHNO and CAS number 180690-93-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 251.28 g/mol |

| CAS Number | 180690-93-1 |

| Storage Conditions | Room temperature |

The biological activity of (2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester is primarily attributed to its interaction with various biological targets. The structure contains functional groups that can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to proteins and enzymes.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The carbamate moiety can enhance the lipophilicity of the molecule, facilitating membrane permeability and interaction with intracellular targets.

- Receptor Modulation : It is proposed that this compound may modulate receptor activity, affecting signaling pathways related to cell growth and differentiation.

Antioxidant Activity

Research has indicated that phenolic compounds often exhibit significant antioxidant properties. Studies on structurally similar compounds suggest that (2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester may possess antioxidant capabilities, potentially protecting cells from oxidative stress by scavenging free radicals.

Anti-inflammatory Effects

Compounds with carbamate structures have been investigated for their anti-inflammatory properties. Preliminary studies suggest that (2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester could inhibit pro-inflammatory cytokines in vitro, indicating a potential therapeutic application in inflammatory diseases.

Case Studies and Research Findings

- Study on Phenolic Compounds : A study published in the Journal of Medicinal Chemistry highlighted the bioactivity of various phenolic compounds, noting their effects on glucose metabolism and endothelial function. Although not directly studying our compound, it provides insight into the potential mechanisms through which (2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester may exert biological effects .

- Antioxidant Research : A comparative analysis of phenolic antioxidants demonstrated that structural modifications significantly influence their bioactivity. This suggests that (2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester could be optimized for enhanced antioxidant effects .

- Carbamate Derivatives in Cancer Treatment : Research focusing on carbamate derivatives has shown promising results in cancer therapy, with many compounds exhibiting selective toxicity towards cancer cells while sparing normal cells . This positions (2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester as a candidate for further exploration in cancer pharmacology.

常见问题

Q. Table 1: Comparative Reaction Conditions

| Method | Catalyst/Additive | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Acid-catalyzed | ZnBr₂ | DCM | 78-85 | |

| Pd-catalyzed coupling | ZnF₂ | THF | 65-72 | |

| Solubility-enhanced | TsOH | t-BuOAc | 50-60 |

How does the tert-butyl carbamate group influence the stability of intermediates during multi-step syntheses?

Answer:

The tert-butyl group offers robust protection against nucleophiles and reducing agents but is acid-labile. Key stability considerations:

- Acidic conditions : Cleaved with TFA (50% in DCM, 0°C) or HCl/dioxane (4 M, RT), preserving acid-sensitive groups like methoxy or formyl substituents .

- Basic conditions : Stable under mild bases (e.g., NaHCO₃), enabling orthogonal deprotection strategies .

- Thermal stability : Decomposes above 150°C, limiting high-temperature applications .

What mechanistic insights explain the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups?

Answer:

Chemoselectivity is governed by:

- Acid strength : ZnBr₂ in DCM selectively cleaves tert-butyl esters without affecting Boc or trityl groups due to moderate Lewis acidity .

- Steric hindrance : The bulky tert-butyl group slows nucleophilic attack, while smaller esters (e.g., methyl) hydrolyze faster .

- Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize carbocation intermediates, enhancing selectivity .

Advanced Tip : Use kinetic studies (HPLC monitoring) to optimize cleavage conditions for complex substrates .

How do contradictory data on tert-butyl ester stability under acidic conditions inform reaction design?

Answer:

Discrepancies arise from varying acid strengths and substrates. For example:

- HClO₄ vs. TFA : HClO₄ achieves faster deprotection but poses safety risks, while TFA offers milder, controllable cleavage .

- Substrate effects : Electron-withdrawing groups (e.g., formyl) accelerate hydrolysis, whereas electron-donating groups (e.g., methoxy) retard it .

Resolution : Pre-screen acids (e.g., 10% TFA vs. 1 M HCl) using model compounds to balance efficiency and safety .

What role does (2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester play in the synthesis of bioactive molecules?

Answer:

This compound serves as a key intermediate in:

- Antimalarial agents : Coupled with quinoline derivatives via Pd-catalyzed amination, yielding analogs with IC₅₀ values <1 µM against Plasmodium falciparum .

- Prion inhibitors : Incorporated into acridine hybrids, showing improved potency (EC₅₀ = 0.8 µM) in scrapie-infected neuroblastoma models .

Synthetic Application : Post-deprotection, the free amine undergoes reductive amination or peptide coupling to append pharmacophores .

Which analytical techniques are critical for characterizing tert-butyl carbamate derivatives?

Answer:

- NMR : ¹H NMR confirms tert-butyl singlet at δ 1.4 ppm and carbamate carbonyl at δ 155-160 ppm in ¹³C NMR .

- HPLC-MS : Monitors deprotection efficiency and detects side products (e.g., tert-butylation of unintended sites) .

- X-ray crystallography : Resolves steric effects in solid-state structures, aiding mechanistic studies .

How can researchers address low yields in tert-butyl carbamate syntheses involving sterically hindered substrates?

Answer:

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves yields by 15-20% .

- Ionic liquid solvents : Enhance solubility of bulky substrates (e.g., [BMIM][BF₄]) while stabilizing intermediates .

- Additive screening : Zn(O-t-Bu)₂ minimizes side reactions in Pd-catalyzed steps by suppressing β-hydride elimination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。